molecular formula C10H10FNO B11911715 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No.: B11911715
M. Wt: 179.19 g/mol
InChI Key: WLXMXKLRJKHSLJ-BENRWUELSA-N
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Description

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), a bicyclic ketone scaffold modified with a fluorine atom at the 7-position and an oxime functional group (-NOH) at the 1-position. This compound belongs to a class of DHN derivatives investigated for their anti-neuroinflammatory properties, particularly through inhibition of the NF-κB signaling pathway, a key regulator of neuroinflammatory responses .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(NZ)-N-(7-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H10FNO/c11-8-5-4-7-2-1-3-10(12-13)9(7)6-8/h4-6,13H,1-3H2/b12-10-

InChI Key

WLXMXKLRJKHSLJ-BENRWUELSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)F)/C(=N\O)/C1

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=NO)C1

Origin of Product

United States

Preparation Methods

Hydroxylamine Hydrochloride Condensation

The most common method involves reacting the ketone with hydroxylamine hydrochloride under basic conditions. In a representative procedure:

  • Reagents : 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, hydroxylamine hydrochloride (1.2 equiv), sodium hydroxide (1.5 equiv).

  • Solvent System : Methanol or ethanol-water mixtures (4:1 v/v).

  • Conditions : Stirring at ambient temperature for 12–24 hours.

  • Work-Up : The mixture is acidified, filtered, and purified via recrystallization or silica gel chromatography (DCM:MeOH = 20:1).

This method achieves moderate-to-high yields (70–85%) for analogous oximes. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by tautomerization to stabilize the oxime.

Alkoxyamine Hydrochloride Alternative

A modified approach uses alkoxyamine hydrochlorides (e.g., O-benzylhydroxylamine) to form protected oximes:

  • Reagents : Ketone (10 mmol), alkoxyamine hydrochloride (10 equiv), sodium acetate (3 equiv).

  • Solvent : Ethanol-water (4:1).

  • Conditions : Heating at 60°C for 12 hours.

  • Purification : Column chromatography with hexanes/ethyl acetate (100:1).

While this method is demonstrated for substituted oximes, it highlights the flexibility of reaction design. The E -stereochemistry of the oxime is typically favored due to steric and electronic factors.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Polar Protic Solvents : Methanol and ethanol enhance nucleophilicity of hydroxylamine, accelerating condensation.

  • Base Selection : Sodium hydroxide drives deprotonation of hydroxylamine, while sodium acetate offers milder conditions, reducing side reactions.

Temperature and Time

  • Ambient Temperature : Prolonged stirring (24 hours) ensures complete conversion but risks by-product formation.

  • Elevated Temperatures : Heating at 60°C reduces reaction time to 12 hours but requires careful monitoring to prevent decomposition.

Stereochemical Control

The E -isomer predominates due to conjugation stabilization between the oxime’s N–O group and the aromatic system. Single-crystal X-ray analyses of analogous compounds confirm this configuration, with olefinic bond lengths of ~1.35 Å.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with dichloromethane-methanol (20:1) resolves the oxime from unreacted ketone.

  • Recrystallization : Ethanol or aqueous methanol yields high-purity crystals.

Applications and Derivatives

Although beyond the scope of preparation methods, the oxime’s utility is noted in:

  • Pharmaceutical Intermediates : Anti-inflammatory and neuroprotective agents.

  • Coordination Chemistry : Ligand for metal complexes due to the N–O donor sites.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso or nitro compounds.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

DHN derivatives are structurally diverse, with modifications including halogenation, methoxylation, and the addition of aromatic or heterocyclic substituents. Below is a detailed comparison of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and its oxime derivative with analogous compounds:

Substituent Effects on Bioactivity and Toxicity

Compound Substituent(s) Key Properties References
7-Fluoro-DHN oxime 7-F, 1-oxime Hypothesized: Enhanced NF-κB inhibition due to fluorine’s electronegativity; oxime improves solubility. Toxicity data pending.
7-Methoxy-DHN (6m) 7-OCH₃ Lower toxicity (IC₅₀ > 100 μM in microglia); potent anti-neuroinflammatory activity via NF-κB inhibition.
Morpholine-DHN 4-Morpholinobenzylidene Improved solubility due to morpholine ring; moderate anti-inflammatory activity (IC₅₀ ~20 μM). Synthesized via Claisen-Schmidt condensation.
5-Methoxypyridine-DHN 5-Methoxypyridin-3-yl Enhanced electronic effects from pyridine; anti-inflammatory activity comparable to 7-fluoro-DHN (IC₅₀ ~15 μM).
Trifluoromethyl-DHN 4-OCH₃, 3-CF₃ Bulkier substituent reduces cell permeability; lower bioactivity (IC₅₀ ~50 μM). Synthesized using HCl gas in acetic acid.

Key Research Findings

Fluorine vs. Methoxy : Fluorine’s electronegativity increases electrophilicity, enhancing interaction with NF-κB’s cysteine residues. However, methoxy groups reduce toxicity without compromising activity .

Heterocyclic Additions : Morpholine and pyridine substituents improve pharmacokinetic profiles but require optimization for blood-brain barrier penetration .

Biological Activity

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a fluorinated compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the family of dihydronaphthalene derivatives, which are known for their potential therapeutic applications. The unique structural features of this compound, particularly the fluorine substitution at the 7-position, contribute significantly to its biological activity.

  • Molecular Formula : C₁₀H₁₁FNO
  • Molecular Weight : 181.20 g/mol

The synthesis of this compound typically involves the reaction of 7-Fluoro-3,4-dihydronaphthalen-1-one with hydroxylamine, resulting in the formation of the oxime derivative.

Biological Activities

Research indicates that 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime exhibits significant anti-inflammatory and anti-tumor properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-alpha (TNF-α). Studies have demonstrated that:

  • At a concentration of 6.0 µM , it showed no cytotoxicity towards RAW264.7 cells, indicating a favorable safety profile for potential therapeutic applications.
  • It modulates inflammatory responses by inhibiting nitric oxide production in lipopolysaccharide-induced macrophage models.

Anti-tumor Activity

The compound has also been evaluated for its anti-tumor properties, showing promise in inhibiting cancer cell proliferation. Interaction studies reveal that it targets various biological pathways involved in inflammation and cancer progression.

The mechanism through which 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime exerts its biological effects involves:

  • Inhibition of specific enzymes related to inflammation and cancer cell proliferation.
  • Interaction with biological targets that modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals that the presence of the fluorine atom enhances lipophilicity and binding affinity to biological targets compared to other compounds lacking this modification. The following table summarizes some structurally similar compounds:

Compound NameCAS NumberSimilarity
6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one1260014-69-40.98
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one1273595-81-50.98
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone898792-89-70.96
1,2,3,4-Tetrahydronaphthalen-1-one oxime3349-64-20.95

Case Studies and Research Findings

Several studies have explored the biological activity of oxime derivatives similar to 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime:

  • Anti-fungal Activity : A review highlighted various oxime ethers exhibiting antifungal properties against strains such as C. albicans and S. cerevisiae, suggesting a potential for broader antimicrobial applications .
  • Inhibition Studies : Other research has shown that certain derivatives exhibit significant inhibition against various cancer cell lines, indicating their potential as anti-cancer agents .

Q & A

Basic: What are the common synthetic routes for 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime derivatives, and how are reaction conditions optimized?

The most widely used synthetic route involves Claisen-Schmidt condensation between 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and substituted aldehydes (e.g., morpholinobenzaldehyde, methoxynicotinaldehyde) under alkaline conditions. A typical procedure includes dissolving equimolar amounts of the ketone and aldehyde in methanol, adding NaOH (20–25% aqueous solution), and stirring at room temperature for 3–5 hours. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using silica gel chromatography with petroleum ether/ethyl acetate eluents . Optimization focuses on:

  • Temperature control : Reactions are often conducted at 268–298 K to balance reaction rate and selectivity.
  • Catalyst concentration : Higher NaOH concentrations (e.g., 20–25%) improve condensation efficiency but may require post-reaction neutralization to avoid decomposition.
  • Solvent choice : Methanol is preferred for solubility, while acetic acid is used in HCl-mediated reactions for specific derivatives .

Basic: How is the purity and structural integrity of synthesized derivatives validated?

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Measures purity (>95% typical) by resolving unreacted starting materials or byproducts.
  • Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation. For example, displacement ellipsoids and atomic coordinates from SCXRD datasets (e.g., SHELX-refined structures) validate bond lengths and angles .
  • Melting point analysis : Cross-referenced with literature values to verify consistency .

Advanced: How do substituents on the DHN core influence biological activity and toxicity?

Substituents like methoxy, morpholine, or trifluoromethyl groups modulate bioactivity by altering electronic and steric properties:

  • Methoxy groups : Reduce toxicity and enhance anti-neuroinflammatory effects by inhibiting NF-κB signaling .
  • Morpholine rings : Improve solubility and binding affinity to target proteins, as observed in derivatives with IC50 values <10 μM in anti-inflammatory assays .
  • Halogens (e.g., fluorine) : Increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration . Contradictions in activity data (e.g., varying IC50 values for similar substituents) may arise from crystallographic packing effects or solution-phase conformational changes .

Advanced: What challenges arise in crystallographic refinement of DHN derivatives, and how are they addressed?

Key challenges include:

  • Disordered atoms : Common in flexible substituents (e.g., morpholine rings). SHELXL’s restraints (e.g., SIMU, DELU) mitigate this by applying geometric constraints during refinement .
  • Twinned crystals : High-resolution data (≤0.15 Å) and the HKLF5 format in SHELX improve twin law determination .
  • Hydrogen atom placement : Riding models (d(C–H) = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq) are standard for aromatic and methylene groups .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in Claisen-Schmidt condensations?

  • Solvent polarity : Methanol favors kinetic control, producing E-isomers exclusively, while acetic acid may allow Z/E isomerization .
  • Catalyst choice : NaOH outperforms KOH in minimizing side reactions (e.g., aldol addition byproducts) .
  • Stoichiometry : A 1:1 molar ratio of ketone to aldehyde maximizes yield (70–85% typical). Excess aldehyde promotes di-adduct formation .

Advanced: What analytical methods resolve contradictions in biological activity data among DHN derivatives?

  • Molecular docking : Correlates substituent orientation with target binding (e.g., NF-κB or COX-2 active sites) .
  • Pharmacokinetic profiling : Measures metabolic stability (e.g., microsomal assays) to explain discrepancies between in vitro and in vivo efficacy .
  • Crystallographic data : Structural comparisons (e.g., torsion angles in SCXRD) identify conformational preferences affecting bioactivity .

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